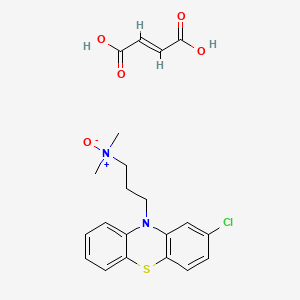

ChlorpromazineN-OxideMaleicAcidSalt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clorpromazina N-óxido Sal de Ácido Maleico es un derivado de la clorpromazina, un medicamento antipsicótico bien conocido. La clorpromazina en sí es un antipsicótico de fenotiazina utilizado para tratar diversos trastornos psiquiátricos, incluyendo la esquizofrenia y el trastorno bipolar . El compuesto Clorpromazina N-óxido Sal de Ácido Maleico se forma por la oxidación de la clorpromazina y la posterior reacción con el ácido maleico, dando como resultado una forma de sal que puede tener propiedades y aplicaciones únicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Clorpromazina N-óxido Sal de Ácido Maleico típicamente implica la oxidación de la clorpromazina. Esto se puede lograr utilizando varios agentes oxidantes como el peróxido de hidrógeno o los perácidos. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación selectiva del derivado N-óxido. Una vez que se forma el N-óxido, se hace reaccionar con el ácido maleico para formar la sal de ácido maleico. Las condiciones de reacción para este paso incluyen el mantenimiento de un pH y una temperatura específicos para asegurar la formación completa de la sal.

Métodos de Producción Industrial

La producción industrial de Clorpromazina N-óxido Sal de Ácido Maleico sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de agentes oxidantes de grado industrial y reactores diseñados para manejar grandes volúmenes de reactivos. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza. El producto final se purifica luego utilizando técnicas como la cristalización o la cromatografía para obtener el compuesto deseado en su forma pura.

Análisis De Reacciones Químicas

Tipos de Reacciones

Clorpromazina N-óxido Sal de Ácido Maleico experimenta varias reacciones químicas, que incluyen:

Oxidación: La formación inicial del derivado N-óxido a partir de la clorpromazina.

Reducción: El N-óxido se puede reducir de nuevo a clorpromazina bajo condiciones específicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de fenotiazina.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, perácidos.

Agentes Reductores: Borohidruro de sodio, gas hidrógeno con un catalizador.

Reactivos de Sustitución: Halógenos, agentes alquilantes.

Principales Productos Formados

Oxidación: Clorpromazina N-óxido.

Reducción: Clorpromazina.

Sustitución: Varios derivados de fenotiazina sustituidos.

Aplicaciones Científicas De Investigación

Clorpromazina N-óxido Sal de Ácido Maleico tiene varias aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto modelo para estudiar reacciones de oxidación-reducción.

Biología: Se investiga por sus efectos sobre los procesos celulares y su potencial como herramienta para estudiar el estrés oxidativo.

Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el tratamiento de trastornos psiquiátricos y como agente antiinflamatorio.

Industria: Se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en los procesos de control de calidad

Mecanismo De Acción

El mecanismo de acción de Clorpromazina N-óxido Sal de Ácido Maleico implica su interacción con varios objetivos moleculares. Como derivado N-óxido de la clorpromazina, se cree que ejerce sus efectos a través de vías similares, que incluyen:

Receptores de dopamina: Actúa como un antagonista en los receptores de dopamina, particularmente los receptores D2, que están involucrados en la regulación del estado de ánimo y el comportamiento.

Receptores de serotonina: También puede interactuar con los receptores de serotonina, contribuyendo a sus efectos ansiolíticos y antidepresivos.

Vías de estrés oxidativo: El grupo N-óxido puede influir en las vías de estrés oxidativo, potencialmente proporcionando efectos neuroprotectores.

Comparación Con Compuestos Similares

Clorpromazina N-óxido Sal de Ácido Maleico se puede comparar con otros compuestos similares, como:

Clorpromazina: El compuesto madre, utilizado principalmente como antipsicótico.

Tioridazina: Otro antipsicótico de fenotiazina con efectos terapéuticos similares pero diferentes perfiles de efectos secundarios.

Flufenazina: Un derivado de fenotiazina más potente con una duración de acción más prolongada.

Unicidad

Clorpromazina N-óxido Sal de Ácido Maleico es única debido a su grupo N-óxido, que puede conferir propiedades farmacológicas adicionales y posibles beneficios terapéuticos. Su formación como una sal de ácido maleico también mejora su solubilidad y estabilidad, lo que la convierte en un compuesto valioso para la investigación y las posibles aplicaciones clínicas .

Propiedades

Fórmula molecular |

C21H23ClN2O5S |

|---|---|

Peso molecular |

450.9 g/mol |

Nombre IUPAC |

(E)-but-2-enedioic acid;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine oxide |

InChI |

InChI=1S/C17H19ClN2OS.C4H4O4/c1-20(2,21)11-5-10-19-14-6-3-4-7-16(14)22-17-9-8-13(18)12-15(17)19;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

Clave InChI |

GYYYKWIEAVRKDQ-WLHGVMLRSA-N |

SMILES isomérico |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=C/C(=O)O)\C(=O)O |

SMILES canónico |

C[N+](C)(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)[O-].C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rac-(5R,7R)-7-(difluoromethyl)-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, cis](/img/structure/B12310995.png)

![[4-(Difluoromethyl)oxan-4-yl]methanol](/img/structure/B12311005.png)

![3-Methyl-4-[3-(methylamino)-1-phenylpropoxy]phenol](/img/structure/B12311052.png)